REACTION_CXSMILES
|
[N+:1](C1NC2C=CC=CC=2N=1)([O-])=O.CCCCCC.CCOC(C)=O.[CH2:25]([N:28]1[C:32]2[CH:33]=[C:34](N)[CH:35]=[CH:36][C:31]=2[N:30]=[CH:29]1)[CH2:26][CH3:27]>CO.[Pd]>[CH2:25]([N:28]1[C:32]2[CH:33]=[CH:34][C:35]([NH2:1])=[CH:36][C:31]=2[N:30]=[CH:29]1)[CH2:26][CH3:27] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N1C=NC2=C1C=C(C=C2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
Hexane EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide oily residue which
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C=NC2=C1C=CC(=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7 mmol | |
AMOUNT: MASS | 1.2 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.4 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |